REACTION_CXSMILES
|
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([O:13]CC3C=CC=CC=3)=[CH:10][CH:11]=2)[CH:6]=[N:5]1)(=[O:3])[CH3:2].C([O-])=O.[NH4+]>[Pd].CC(C)=O>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([OH:13])=[CH:10][CH:11]=2)[CH:6]=[N:5]1)(=[O:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
467 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1N=CC2=CC(=CC=C12)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
525 mg
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After returning to a temperature in the region of 20° C.
|
Type
|
FILTRATION
|
Details
|
the reaction medium is filtered through a bed of Celite 535
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the oil obtained
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on a silica column with a dichloromethane/methanol (98/2 by volume) mixture as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1N=CC2=CC(=CC=C12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 132 mg | |
YIELD: CALCULATEDPERCENTYIELD | 42.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |